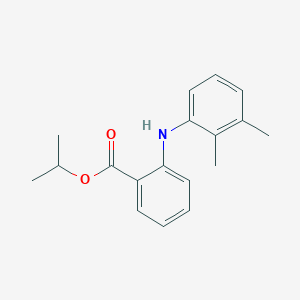

Mefenamic Acid Isopropyl Ester

Description

Mefenamic Acid Isopropyl Ester is a derivative of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This ester form is synthesized to potentially enhance the pharmacokinetic properties of the parent compound, such as solubility and bioavailability, while reducing gastrointestinal side effects.

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

propan-2-yl 2-(2,3-dimethylanilino)benzoate |

InChI |

InChI=1S/C18H21NO2/c1-12(2)21-18(20)15-9-5-6-10-17(15)19-16-11-7-8-13(3)14(16)4/h5-12,19H,1-4H3 |

InChI Key |

ZPBXOJHZZITLPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mefenamic Acid Isopropyl Ester typically involves the esterification of mefenamic acid with isopropanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of Mefenamic Acid Isopropyl Ester may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Mefenamic Acid Isopropyl Ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield mefenamic acid and isopropanol.

Oxidation: The aromatic ring may undergo oxidation reactions, although these are less common.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.

Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Hydrolysis: Mefenamic acid and isopropanol.

Oxidation: Various oxidized derivatives of the aromatic ring.

Substitution: Halogenated or nitrated derivatives of mefenamic acid.

Scientific Research Applications

Mefenamic Acid Isopropyl Ester has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential to reduce gastrointestinal side effects compared to mefenamic acid.

Industry: Used in the formulation of pharmaceutical products to improve drug delivery and efficacy.

Mechanism of Action

Mefenamic Acid Isopropyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. By blocking these enzymes, the compound helps alleviate symptoms of pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Flufenamic Acid: Another fenamate NSAID with similar anti-inflammatory properties.

Tolfenamic Acid: Known for its use in treating migraines and similar inflammatory conditions.

Niflumic Acid: Used for its analgesic and anti-inflammatory effects in various conditions.

Uniqueness

Mefenamic Acid Isopropyl Ester is unique in its potential to offer improved pharmacokinetic properties over its parent compound, mefenamic acid. The esterification process aims to enhance solubility and bioavailability while minimizing gastrointestinal side effects, making it a promising candidate for further pharmaceutical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.